

# Spectroscopic Profile of 2-Azidobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-azidobenzoic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-azidobenzoic acid**, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-azidobenzoic acid**, providing a clear and concise reference for its structural characterization.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Azidobenzoic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.65	s	-	1H, -COOH
8.11	dd	7.9, 1.5	1H, Ar-H
7.66 - 7.56	m	-	1H, Ar-H
7.31 - 7.21	m	-	2H, Ar-H

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Azidobenzoic Acid**

Chemical Shift (δ) ppm	Assignment
168.8	C=O
140.4	Ar-C
134.6	Ar-CH
133.4	Ar-CH
125.1	Ar-C
120.9	Ar-CH
119.7	Ar-CH

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

**Table 3: Infrared (IR) Spectroscopic Data for 2-Azidobenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3300 - 2500	O-H stretch (broad, characteristic of carboxylic acid)
~2120	N <sub>3</sub> stretch (characteristic of azide)
~1700	C=O stretch (characteristic of carboxylic acid)

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the synthesis and characterization of **2-azidobenzoic acid**.

## Synthesis of 2-Azidobenzoic Acid

**2-Azidobenzoic acid** can be synthesized from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by substitution with sodium azide.[\[1\]](#)

Materials:

- 2-Aminobenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Sodium Azide ( $\text{NaN}_3$ )
- Deionized Water
- Ice

Procedure:

- A solution of 2-aminobenzoic acid is prepared in a mixture of water and concentrated HCl.[\[1\]](#)
- The solution is cooled to 0-5 °C in an ice bath.[\[1\]](#)
- A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminobenzoic acid, maintaining the temperature below 5 °C.[\[1\]](#)
- After the addition is complete, the mixture is stirred for a further 15-30 minutes at 0-5 °C.
- An aqueous solution of sodium azide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[\[1\]](#)
- The resulting precipitate of **2-azidobenzoic acid** is collected by filtration, washed with cold water, and dried.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- A 400 MHz NMR spectrometer.

#### Sample Preparation:

- Approximately 10-20 mg of **2-azidobenzoic acid** is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.

#### Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at room temperature.
- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

#### Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

#### Sample Preparation:

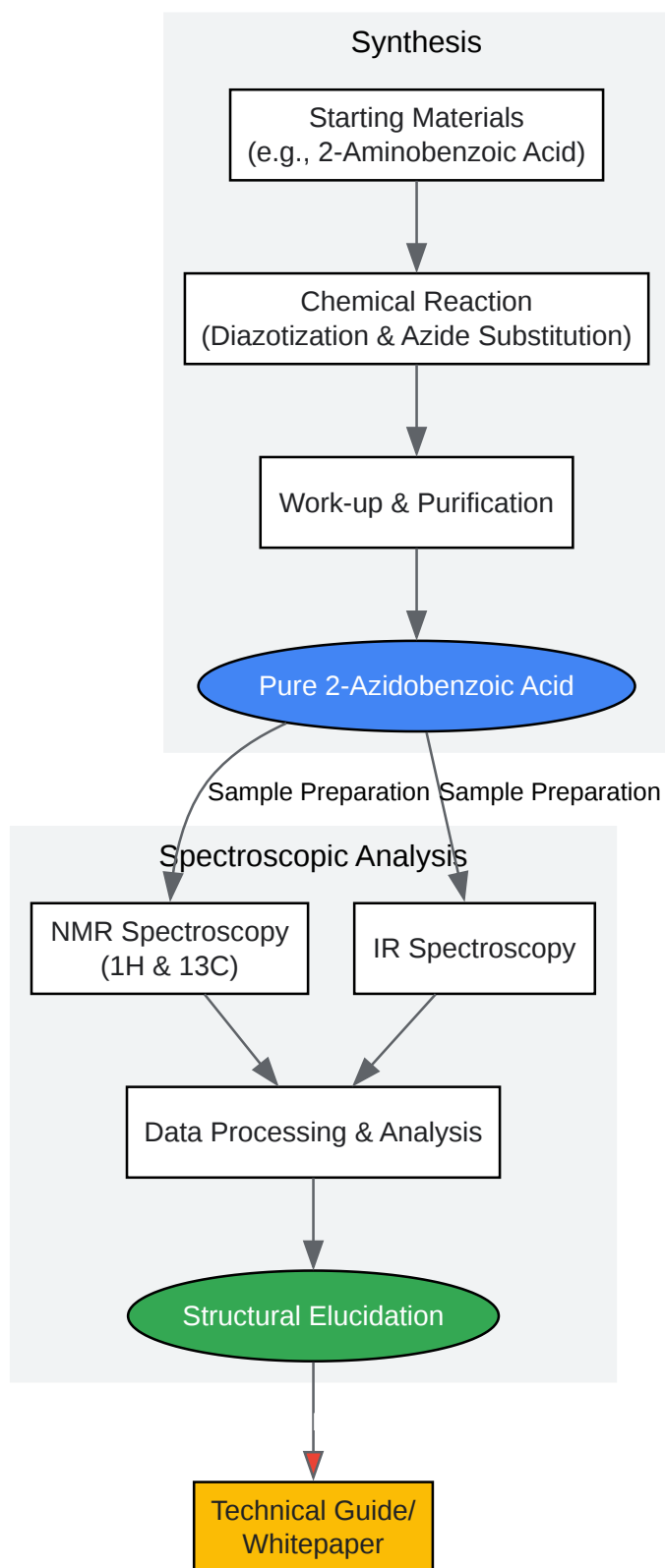
- A small amount of the solid **2-azidobenzoic acid** is placed directly on the ATR crystal of the FTIR spectrometer for analysis as a neat solid. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.

#### Data Acquisition:

- The IR spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a synthesized compound like **2-azidobenzoic acid**.



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Caption: General workflow for the synthesis and spectroscopic characterization of 2-azidobenzoic acid.

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## References

- 1. 错误页 [amp.chemicalbook.com]
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